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molecular formula C22H28O4Sn B8422016 Dibutyltin benzoate

Dibutyltin benzoate

Cat. No. B8422016
M. Wt: 475.2 g/mol
InChI Key: LHFURYICKMKJHJ-UHFFFAOYSA-L
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Patent
US04085077

Procedure details

A 49.74 g. (0.2 mole) portion of dibutyltin oxide and 22.62 g. (0.1 mole) of benzoic anhydride were intimately mixed in a Waring® Blender for 1 minute. A reaction initiated almost immediately, as demonstrated by infra-red spectroscopy. After standing at ambient temperature for about three weeks, the reaction appeared to be complete. Infra-red spectroscopic analysis of the product demonstrated that virtually all the original anhydride had been consumed, as demonstrated by the disappearance of absorption maxima at 5.6μ and 5.8μ. New absorption maxima at 6.3μ and 6.5μ are indicative of the presence of ##STR5## moieties. B. Dibutyltin Stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5](=O)[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[C:11]([O:19]C(=O)C1C=CC=CC=1)(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[C:11]([O-:19])(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH2:1]([Sn+2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[C:11]([O-:19])(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC(C1=CC=CC=C1)=O
Step Three
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After standing at ambient temperature for about three weeks
CUSTOM
Type
CUSTOM
Details
had been consumed
CUSTOM
Type
CUSTOM
Details
as demonstrated by the disappearance of absorption maxima at 5.6μ and 5.8μ
CUSTOM
Type
CUSTOM
Details
New absorption maxima at 6.3μ and 6.5μ

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)[O-].C(CCC)[Sn+2]CCCC.C(C1=CC=CC=C1)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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